阿考西博醇
描述
Acoziborole (SCYX-7158) is an antiprotozoal drug invented by Anacor Pharmaceuticals in 2009 . It is currently under development by the Drugs for Neglected Diseases Initiative for the treatment of African trypanosomiasis (sleeping sickness) . It is a structurally novel drug described as a benzoxaborole derivative .
Synthesis Analysis
Acoziborole was selected as a pre-clinical candidate to treat sleeping sickness caused by T.b. gambiense in late 2009 . DNDi’s own lead optimization project led to the selection, starting with an initial hit identified in the Anacor chemical library .
Molecular Structure Analysis
Acoziborole is a novel boron-containing candidate developed as an oral drug for the treatment of human African trypanosomiasis (HAT) .
Chemical Reactions Analysis
Acoziborole is a structurally novel drug described as a benzoxaborole derivative .
科学研究应用
人类非洲锥虫病(HAT)的治疗
阿考西博醇是一种新型含硼化合物,作为治疗人类非洲锥虫病(HAT,也称为昏睡病)的口服药物而开发 {svg_1}. 它已在法国的 128 名来自撒哈拉以南非洲的健康成年男性中进行评估 {svg_2}. 研究表明,阿考西博醇可以安全地评估用于患者,作为潜在的单剂量口服治疗方案,用于治疗两种阶段的冈比亚锥虫病 {svg_3}.
单剂量口服治疗
阿考西博醇正在被开发为一种新的单剂量口服治疗冈比亚锥虫病的治疗方法。 昏睡病 {svg_4}. 开发另一种口服药物,特别是可以作为单日单剂量治疗的药物,可以简化给药并加强持续消除该疾病的努力 {svg_5}.
晚期 HAT 的治疗
与 Anacor Pharmaceuticals 和 Scynexis 合作,被忽视疾病药物倡议已发现阿考西博醇是另一种用于治疗晚期 HAT 的口服药物 {svg_6}. 在临床前试验中,阿考西博醇已被证明是针对冈比亚布鲁氏锥虫的有效抗菌剂 {svg_7}.
早期 HAT 的治疗
一项在刚果民主共和国和几内亚医院进行的 II/III 期研究评估了阿考西博醇作为潜在的单剂量疾病阶段无关口服治疗方案的安全性有效性 {svg_8}. 在 41 名早期 g-HAT 患者中,18 个月的治疗成功率为 100% {svg_9}.
患有 HAT 的儿童的治疗
ACOZI-KIDS 旨在开发和注册阿考西博醇作为治疗由冈比亚锥虫引起的 1 阶段和 2 阶段昏睡病的儿童的单剂量口服治疗方案 {svg_10}.
对全球消除目标的贡献
作用机制
Target of Action
Acoziborole, also known as SCYX-7158, operates through a novel mechanism of action, targeting a crucial enzyme in the Trypanosoma brucei gambiense parasite . This parasite is the causative agent of African trypanosomiasis, also known as sleeping sickness . The primary target of Acoziborole is the proteasome, an enzyme complex responsible for degrading unneeded or damaged proteins within the parasite .
Mode of Action
Acoziborole inhibits the activity of the proteasome . By doing so, it disrupts the normal functioning of the parasite, leading to an accumulation of damaged or unnecessary proteins. This accumulation can cause cellular stress and ultimately lead to the death of the parasite .
Biochemical Pathways
It is known that the drug interferes with the proteasome pathway, which plays a crucial role in protein homeostasis within the cell . By inhibiting the proteasome, Acoziborole disrupts this balance, leading to detrimental effects on the parasite.
Pharmacokinetics
In terms of pharmacokinetics, Acoziborole appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours . After this, a slow decrease is quantifiable until 14 weeks after dosing . The therapeutic single dose for administration under fasted conditions was fixed to 960 mg .
Result of Action
The result of Acoziborole’s action is the effective treatment of African trypanosomiasis. In a Phase II/III study, treatment success rates of up to 95% were reported . This makes Acoziborole a potentially transformative investigational treatment for sleeping sickness .
安全和危害
未来方向
生化分析
Biochemical Properties
These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Cellular Effects
Acoziborole has shown significant effects on Trypanosoma brucei, the parasite responsible for African trypanosomiasis . It has been found to cause significant perturbations in S-adenosyl-L-methionine metabolism in T. brucei
Molecular Mechanism
It has been suggested that it may involve host-parasite co-metabolic activation . This involves a metabolic enzymatic cascade dependent on a host-pathogen interaction that determines the potency of a series of benzoxaborole compounds against T. brucei .
Temporal Effects in Laboratory Settings
Acoziborole has been observed to have a long elimination half-life of approximately 400 hours . It appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours, after which a slow decrease is quantifiable until 14 weeks after dosing .
Dosage Effects in Animal Models
It has been shown to be well-tolerated at all doses tested in human trials, with no dose-related adverse events observed .
Metabolic Pathways
The metabolic pathways that Acoziborole is involved in are not fully understood. It has been suggested that it may be involved in the metabolism of S-adenosyl-L-methionine in T. brucei .
Transport and Distribution
It has been observed to appear rapidly in plasma following oral administration .
属性
IUPAC Name |
4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYGDEXEGLDNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BF4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336035 | |
Record name | Acoziborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266084-51-8 | |
Record name | SCYX-7158 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266084518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acoziborole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13086 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acoziborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACOZIBOROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOR2OO3GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。